Pegaptanib sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Pegaptanib is a selective vascular endothelial growth factor (VEGF) antagonist . It is primarily used for the treatment of neovascular (wet) age-related macular degeneration.
- Structurally, pegaptanib is a pegylated anti-VEGF aptamer, which means it is a single strand of nucleic acid designed to bind specifically to a particular target .
- Its mechanism of action involves blocking VEGF, a protein critical for angiogenesis (the formation of new blood vessels) and increased permeability .
Preparation Methods
- Pegaptanib is an RNA aptamer that specifically targets the VEGF-165 isoform.
- It has undergone clinical development for nearly a decade to optimize and characterize its biological activity .
- Specific synthetic routes and industrial production methods are proprietary, but its approval by regulatory agencies (FDA, EMA, and PMDA) underscores its clinical significance .
Chemical Reactions Analysis
- Pegaptanib does not undergo typical chemical reactions like organic compounds. Instead, it binds specifically to VEGF-165.
- No common reagents or conditions are associated with its synthesis, as it is a designed aptamer rather than a small molecule.
Scientific Research Applications
- Pegaptanib’s primary application is in treating wet age-related macular degeneration.
- It has been investigated for other ocular diseases and may have potential in other areas of medicine, but its use is mainly ophthalmic .
Mechanism of Action
- Pegaptanib’s mechanism involves binding to VEGF-165, preventing its interaction with receptors and inhibiting angiogenesis.
- By blocking VEGF, it reduces pathological neovascularization in the eye, which is crucial for treating macular degeneration .
Comparison with Similar Compounds
- Pegaptanib’s uniqueness lies in its aptamer structure and specific targeting of VEGF-165.
- Other anti-VEGF drugs (e.g., ranibizumab, bevacizumab) have different mechanisms and indications but share the goal of inhibiting VEGF activity.
Properties
VEGF-A promotes angiogenesis. Patients with certain ocular conditions, such as the wet form of age related macular degeneration (AMD), have increased levels of VEGF-A. VEGF-A, in patients with wet AMD, also increases vascular permeability and inflammation in the eye, leading to progression of the condition. Pegaptanib is a pegylated oligonucleotide that selectively binds VEGF165, the isoform most responsible for VEGF-A's pathological action in wet AMD. This binding prevents VEGF165 from binding to its receptors, slowing or preventing further progression of wet AMD. Pegaptanib does not inhibit VEGF121, the physiological isoform. | |
CAS No. |
222716-86-1 |
Molecular Formula |
C22H44N3O10P |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
7-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]heptoxy-methylphosphinic acid |
InChI |
InChI=1S/C22H44N3O10P/c1-31-15-17-33-21(27)24-13-9-7-11-19(25-22(28)34-18-16-32-2)20(26)23-12-8-5-4-6-10-14-35-36(3,29)30/h19H,4-18H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) |
InChI Key |
WLCZTRVUXYALDD-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCCCCC(C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+] |
Canonical SMILES |
COCCOC(=O)NCCCCC(C(=O)NCCCCCCCOP(=O)(C)O)NC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.